Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate
CAS No.: 113408-00-7
Cat. No.: VC21531289
Molecular Formula: C15H14BrNO5S
Molecular Weight: 400.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113408-00-7 |
|---|---|
| Molecular Formula | C15H14BrNO5S |
| Molecular Weight | 400.2g/mol |
| IUPAC Name | ethyl 2-acetamido-7-acetyloxy-6-bromo-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C15H14BrNO5S/c1-4-21-15(20)11-9-5-6-10(16)12(22-8(3)19)13(9)23-14(11)17-7(2)18/h5-6H,4H2,1-3H3,(H,17,18) |
| Standard InChI Key | CXGJMRAUNPTANN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)C)Br)NC(=O)C |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)C)Br)NC(=O)C |
Introduction
Structural Characteristics and Physical Properties
Chemical Identity and Nomenclature
Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate is identified by the CAS registry number 113408-00-7, which serves as its unique international identifier in chemical databases and literature. The compound's IUPAC name accurately describes its structural components, indicating the presence of key functional groups attached to the benzothiophene scaffold. This systematic naming is essential for consistent identification across various chemical repositories and scientific publications.
Molecular Composition
The molecular formula of Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate is C15H14BrNO5S, with a calculated molecular weight of 400.2 g/mol. This formula highlights the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration to form the compound's structure. The molecular weight reflects the sum of the atomic weights of all constituent atoms, providing important information for analytical techniques such as mass spectrometry.
Structural Features
The compound contains several key structural elements that define its chemical behavior and potential applications:
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A benzothiophene core (fused benzene and thiophene rings)
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An ethyl carboxylate group at position 3
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An acetylamino (acetamido) group at position 2
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An acetyloxy (acetate) group at position 7
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A bromine atom at position 6
This combination of functional groups creates a molecule with diverse reactivity patterns and potential for molecular interactions. The presence of the bromine atom, in particular, provides a reactive site for further chemical modifications through various coupling reactions, making this compound valuable as a potential synthetic intermediate.
Comparative Analysis with Related Compounds
Structural Relationships
Understanding Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate requires examining its structural relationships with similar compounds. The table below compares key features of this compound with related benzothiophene derivatives found in the literature:
Functional Group Variations
The benzothiophene scaffold can accommodate various functional groups, resulting in compounds with different chemical and potentially different biological properties. Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate contains both electron-withdrawing groups (bromine, ethyl carboxylate) and groups capable of hydrogen bonding (acetylamino, acetyloxy). This combination likely influences the compound's solubility, reactivity, and potential interactions with biological macromolecules.
Synthesis and Preparation Methods
Key Synthetic Intermediates
Physical and Chemical Properties
Chemical Reactivity
The reactivity of Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate is influenced by its functional groups:
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The bromine substituent provides a site for nucleophilic substitution and coupling reactions
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The ethyl ester group can undergo hydrolysis, transesterification, and reduction reactions
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The acetylamino group can be deacetylated under appropriate conditions
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The acetyloxy group is susceptible to hydrolysis
This diverse reactivity profile enables various chemical transformations, facilitating the synthesis of related compounds with modified properties.
Research Context and Future Directions
Future Research Opportunities
Future investigations could explore several aspects of this compound:
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Structure-activity relationship studies examining the effect of modifications at various positions of the benzothiophene scaffold
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Computational modeling to predict potential biological targets
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Synthesis of derivative libraries for high-throughput screening
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Investigation of specific biological activities, such as enzyme inhibition or receptor binding
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Development of more efficient synthetic routes to access this and related compounds
Such research could contribute to the broader understanding of benzothiophene chemistry and potentially identify novel applications in medicinal chemistry or materials science.
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